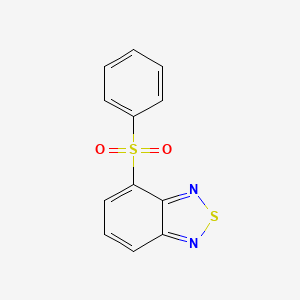![molecular formula C26H29N3O B5548031 1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5548031.png)
1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is part of a broader class of chemicals known for their intricate molecular structures and potential biological activities. The compound, characterized by a complex arrangement of cyclopentaquinoline and piperidine moieties, represents a significant area of interest for synthetic and medicinal chemistry research due to its unique structural features and potential pharmacological properties.
Synthesis Analysis
Synthesis approaches for compounds similar to "1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide" often involve multi-step reactions, starting from basic aromatic or heterocyclic units, followed by the introduction of specific functional groups through various chemical reactions. For example, Liu et al. (2009) synthesized a series of 1-substituted piperidine-4-carboxamides, highlighting the methodology for constructing complex molecules with potential inotropic activity (Liu et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds typically features a piperidine ring attached to a carboxamide group, with additional complexity arising from the cyclopentaquinoline system. The structural analysis, including NMR and X-ray crystallography, provides insights into the conformation and stereochemistry of these molecules. Anthal et al. (2018) presented detailed structural data for a related compound, emphasizing the importance of molecular geometry in understanding the compound's properties (Anthal et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of "1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide" involves interactions with various reagents, leading to transformations that are crucial for its functionalization and potential biological application. The compound's structure allows for nucleophilic attacks, electrophilic substitutions, and other chemical modifications essential for its diversification and exploration of pharmacological activities.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are fundamental for understanding the compound's behavior in different environments. The polymorphic forms, as investigated by Shishkina et al. (2018), reveal the compound's adaptability and its implications for stability and bioavailability (Shishkina et al., 2018).
Scientific Research Applications
Synthesis and Biological Activity
The compound 1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide, while not directly referenced in available literature, falls within a broader category of compounds studied for their potential therapeutic benefits. Research in this area explores various synthetic pathways and biological activities associated with structurally related compounds, offering insights into the potential applications of the target compound in scientific research.
Synthesis and Inotropic Evaluation : A study on the synthesis and positive inotropic activity of related quinoline and piperidine derivatives revealed compounds that exhibited favorable activity compared to standard drugs, indicating potential cardiac therapeutic benefits (Liu et al., 2009).
Bifunctional Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist : Research into bifunctional molecules combining muscarinic acetylcholine receptor antagonists with β2-adrenoceptor agonists highlights the complex interactions and potential therapeutic applications of such compounds in treating respiratory diseases (Steinfeld et al., 2011).
Antimicrobial Studies : The synthesis and antimicrobial evaluation of amide derivatives of quinolone, a structure closely related to the target compound, show significant antibacterial activity against various bacterial strains, suggesting potential applications in addressing bacterial infections (Patel et al., 2007).
Antitubercular Evaluation : Novel synthetic pathways leading to aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones with significant antitubercular activity have been explored, indicating the potential use of similar compounds in tuberculosis treatment (Kantevari et al., 2011).
Synthesis of Tritium-labelled Compounds : The synthesis of tritium-labelled compounds for experimental purposes, such as BIBN 4096, highlights the importance of these techniques in pharmacological studies, enabling the exploration of drug distribution and interaction within biological systems (Shevchenko et al., 2006).
properties
IUPAC Name |
1-[[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O/c1-17-5-2-8-20(11-17)25-23(16-29-10-4-9-21(15-29)26(27)30)13-22-12-18-6-3-7-19(18)14-24(22)28-25/h2,5,8,11-14,21H,3-4,6-7,9-10,15-16H2,1H3,(H2,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXUHFAUAJWKBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC4=C(CCC4)C=C3C=C2CN5CCCC(C5)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]piperidin-2-one](/img/structure/B5547954.png)


![6-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5547987.png)

![8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548006.png)


![2-[3-(5-chloro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5548037.png)

![5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5548057.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)
![1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5548069.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)